molecular formula C10H19NO B11916524 6-Butoxy-2-azaspiro[3.3]heptane

6-Butoxy-2-azaspiro[3.3]heptane

Cat. No.: B11916524
M. Wt: 169.26 g/mol
InChI Key: FVEKIGDOZJYKSI-UHFFFAOYSA-N
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Description

6-Butoxy-2-azaspiro[33]heptane is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butoxy-2-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butoxy-substituted precursor with a nitrogen-containing reagent to form the spirocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like potassium carbonate or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Butoxy-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .

Mechanism of Action

The mechanism by which 6-Butoxy-2-azaspiro[3.3]heptane exerts its effects is largely dependent on its interactions with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Butoxy-2-azaspiro[3.3]heptane is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

6-butoxy-2-azaspiro[3.3]heptane

InChI

InChI=1S/C10H19NO/c1-2-3-4-12-9-5-10(6-9)7-11-8-10/h9,11H,2-8H2,1H3

InChI Key

FVEKIGDOZJYKSI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CC2(C1)CNC2

Origin of Product

United States

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